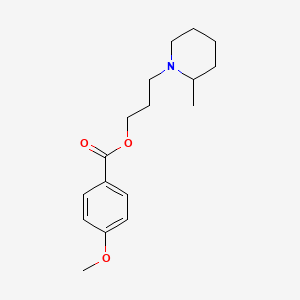

3-(2'-Methylpiperidino)propyl p-methoxybenzoate

Description

3-(2'-Methylpiperidino)propyl p-methoxybenzoate is an ester derivative featuring a piperidine moiety linked to a propyl chain, which is esterified with p-methoxybenzoic acid. For instance, related esters such as 3-(2'-methylpiperidino)propyl p-cyclohexyloxybenzoate and 3-(2'-methylpiperidino)propyl p-isobutoxybenzoate (CAS 63916-90-5) share a common synthetic strategy involving the reaction of 3-(2'-methylpiperidino)propyl chloride with substituted benzoic acids under reflux conditions .

Properties

CAS No. |

63916-95-0 |

|---|---|

Molecular Formula |

C17H25NO3 |

Molecular Weight |

291.4 g/mol |

IUPAC Name |

3-(2-methylpiperidin-1-yl)propyl 4-methoxybenzoate |

InChI |

InChI=1S/C17H25NO3/c1-14-6-3-4-11-18(14)12-5-13-21-17(19)15-7-9-16(20-2)10-8-15/h7-10,14H,3-6,11-13H2,1-2H3 |

InChI Key |

ADQDRPUFTMYUAP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2'-Methylpiperidino)propyl p-methoxybenzoate typically involves the following steps:

Formation of 2'-Methylpiperidine: This can be achieved through the reduction of 2-methylpiperidone using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).

Alkylation: The 2'-methylpiperidine is then alkylated with an appropriate alkyl halide, such as propyl bromide, to form 3-(2'-Methylpiperidino)propyl chloride.

Esterification: Finally, the resulting chloride is reacted with p-methoxybenzoic acid in the presence of a base, such as triethylamine, to form the desired ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(2'-Methylpiperidino)propyl p-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ester group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Piperidine derivatives, ketones, carboxylic acids.

Reduction: Piperidine derivatives, alcohols, amines.

Substitution: Substituted piperidines, esters, amides.

Scientific Research Applications

3-(2'-Methylpiperidino)propyl p-methoxybenzoate has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

Biology: The compound may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.

Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2'-Methylpiperidino)propyl p-methoxybenzoate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The primary structural variation among analogs lies in the substituents on the benzoate aromatic ring. Key examples include:

*Note: The target compound's properties are inferred from analogs.

Key Observations:

- Lipophilicity: The benzyloxy derivative (C₂₃H₂₉NO₃) exhibits higher lipophilicity due to the bulky benzyl group, which may enhance membrane permeability but reduce aqueous solubility .

- Toxicity: The isobutoxy analog demonstrates significant toxicity (LD₅₀ 32 mg/kg intravenous in mice), likely due to metabolic release of reactive intermediates .

- Stability: Hydrochloride salts (e.g., 3-(2'-methylpiperidino)propyl p-cyclohexyloxybenzoate hydrochloride) improve crystallinity and stability, as evidenced by a melting point of 178–180°C .

Critical Analysis of Substituent Effects

- Electron-Donating Groups (e.g., -OCH₃) : Methoxy groups may stabilize the ester bond against hydrolysis, prolonging half-life in vivo.

- Halogenated Derivatives (e.g., -Cl) : Chlorine atoms increase molecular polarity and may enhance binding to hydrophobic enzyme pockets .

- Bulkier Substituents (e.g., -OCH₂C₆H₅) : While improving lipid solubility, these groups may sterically hinder target engagement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.